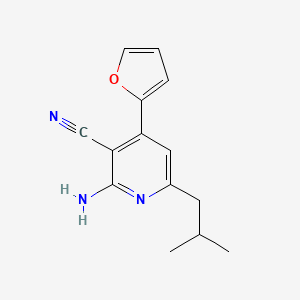![molecular formula C21H32FN3O B5505326 1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazepane derivatives, closely related to the chemical , often involves multicomponent reactions or cyclization processes. For example, a two-step approach based on a Ugi multicomponent reaction followed by intramolecular SN2 reaction has been employed to synthesize diazepane systems, demonstrating a versatile method for constructing such frameworks (Banfi et al., 2007). Similarly, other methods rely on the condensation and subsequent reduction processes to generate 1,4-diazepanes, highlighting the synthetic versatility and the structural complexity of diazepane derivatives (Ramírez-Montes et al., 2012).
Molecular Structure Analysis
Crystallographic studies play a crucial role in elucidating the molecular structure of diazepane derivatives. For instance, structural characterization through X-ray diffraction studies provides insight into the conformation and crystalline properties of such compounds, revealing the intricate details of their molecular geometry (Özbey et al., 2004).
Chemical Reactions and Properties
Diazepane derivatives undergo a variety of chemical reactions, reflecting their reactive nature and chemical versatility. The formation of diazepane rings can involve cyclodehydrative reactions, showcasing the chemical's ability to participate in complex synthetic pathways (Sotoca et al., 2009). Such reactions are indicative of the compound's functional diversity and potential for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of diazepine nucleosides through the reaction of dichlorocarbene and dibromocarbene with protected uridine illustrates the chemical versatility of diazepine derivatives. These adducts undergo alcohol-induced ring expansions to yield various diazepine nucleosides, showcasing the compound's reactivity and potential for creating nucleoside analogues (Thiellier, Koomen, & Pandit, 1977).
- Research into manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, as catalysts for olefin epoxidation, demonstrates the importance of the Lewis basicity of ligands on reactivity. These complexes serve as models to understand the catalytic abilities and selectivity of similar diazepane-based compounds in chemical reactions (Sankaralingam & Palaniandavar, 2014).
Potential Pharmacological Applications
- A study on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, including diazepane derivatives, provides insight into the pharmacological properties and receptor affinity of these compounds. The research focuses on the synthesis, structures, and σ receptor binding affinities, offering a foundation for further pharmacological exploration of diazepane-based compounds (Tacke et al., 2003).
- The development of asymmetric dioxomolybdenum(VI) model complexes, including those derived from 1,4-diazepane ligands, as functional models for molybdenum oxotransferase enzymes, illustrates potential applications in mimicking enzyme reactivity and studying oxygen transfer mechanisms. This research could lead to novel insights into enzyme catalysis and the design of biomimetic catalysts (Mayilmurugan et al., 2011).
Eigenschaften
IUPAC Name |
[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O/c1-17(2)24-12-8-18(9-13-24)21(26)25-11-5-10-23(14-15-25)16-19-6-3-4-7-20(19)22/h3-4,6-7,17-18H,5,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPXVAVRHCUHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)



![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)